(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features both piperidine and piperazine rings. These structures are often found in pharmacologically active molecules, making this compound of significant interest in medicinal chemistry.
Scientific Research Applications
(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. Common reagents used in these steps include methoxyamine, pyrimidine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents like bromine or chlorine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.
Mechanism of Action
The mechanism of action of (4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Methylpiperazin-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- (4-(4-Ethoxypiperidin-1-yl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
Uniqueness
(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-28-19-7-11-24(12-8-19)18-5-3-17(4-6-18)20(27)25-13-15-26(16-14-25)21-22-9-2-10-23-21/h2-6,9-10,19H,7-8,11-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWQFIXXJBIOPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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